molecular formula C10H18N2O B1460517 (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone CAS No. 1857014-04-0

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Cat. No. B1460517
CAS RN: 1857014-04-0
M. Wt: 182.26 g/mol
InChI Key: DJOFEBVALLEBGH-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AMPCPM) is a cyclopropyl-methanone derivative of 4-amino-4-methyl-piperidine, a nitrogen-containing heterocyclic compound. This compound has been extensively studied due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. AMPCPM has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used in the synthesis of other compounds and in the development of new drugs.

Scientific Research Applications

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been studied extensively due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. In organic synthesis, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and dyes. In medicinal chemistry, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used in the development of new drugs, including analgesics, anti-cancer agents, and anti-diabetic agents.

Mechanism of Action

The exact mechanism of action of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is not yet fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another type of inflammatory mediator. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been shown to bind to the opioid receptor, which is involved in pain perception and the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone have been studied extensively. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have analgesic, anti-cancer, and anti-diabetic properties. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has a wide range of biological activities and can be used to study various cellular targets. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for the use of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. For example, it could be used to develop new drugs for the treatment of inflammatory diseases, cancer, and diabetes. It could also be used to study the mechanisms of action of various cellular targets, such as enzymes and receptors. In addition, it could be used to study the effects of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone on the nervous system, cardiovascular system, and immune system. Finally, it could be used to develop new polymers and dyes for use in various applications.

properties

IUPAC Name

(4-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(11)4-6-12(7-5-10)9(13)8-2-3-8/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFEBVALLEBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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